molecular formula C16H13N3O3S B2919943 Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate CAS No. 896331-75-2

Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate

Cat. No. B2919943
CAS RN: 896331-75-2
M. Wt: 327.36
InChI Key: SPNURUDCTNHBSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The process can be carried out using conventional methods or microwave irradiation, which results in the desired products in less time, with good yield and higher purity .


Chemical Reactions Analysis

The chemical reactions involving similar 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride . This reaction can be performed at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .

Scientific Research Applications

Novel Acid-Catalyzed O-benzylating Reagent

Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate is closely related to the compound 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which is used as a novel acid-catalyzed O-benzylating reagent. This reagent facilitates the conversion of various functionalized alcohols into benzyl ethers under the influence of trifluoromethanesulfonic acid, demonstrating its utility in organic synthesis for the preparation of benzyl ether derivatives with good yields and high atom economy. TriBOT is highlighted for its cost-effectiveness, stability, and solid crystalline form, making it a valuable asset in synthetic organic chemistry (Yamada, Fujita, & Kunishima, 2012).

Metabolic Pathways of Novel Antidepressants

In a study on the oxidative metabolism of the novel antidepressant Lu AA21004, a compound structurally similar to this compound, it was found that various human liver enzymes are involved in its metabolic transformation. The study provides insights into the biotransformation of such compounds, revealing the conversion into metabolites through oxidative pathways, which are crucial for understanding their pharmacokinetics and pharmacodynamics. This research is significant for the development of new antidepressants with improved efficacy and safety profiles (Hvenegaard et al., 2012).

Drug Delivery Applications

A study on the encapsulation of lipophilic pyrenyl derivatives, which share a similar synthetic strategy with this compound, in a water-soluble metalla-cage highlights the potential of using complex chemical structures for drug delivery purposes. This research showcases the development of host-guest systems where the drug molecule is encapsulated within a metalla-cage, resulting in enhanced cytotoxicity against human ovarian cancer cells compared to the free drug. Such studies pave the way for the use of sophisticated chemical architectures for targeted drug delivery and cancer therapy (Mattsson et al., 2010).

Future Directions

The future directions for “Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate” and similar compounds could involve further exploration of their potential applications in pharmaceuticals, materials science, and organic synthesis. Additionally, more research could be conducted to better understand their mechanisms of action and potential therapeutic benefits .

properties

IUPAC Name

benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-14(22-10-12-6-2-1-3-7-12)11-23-15-17-13-8-4-5-9-19(13)16(21)18-15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNURUDCTNHBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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